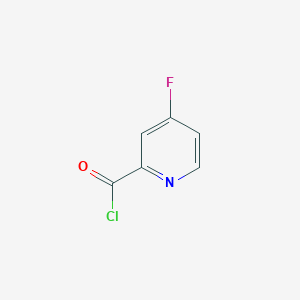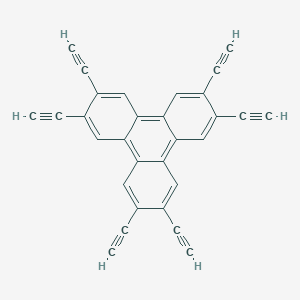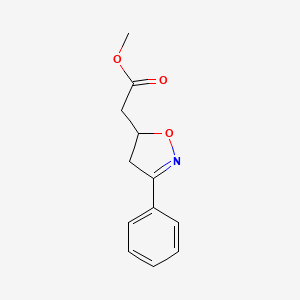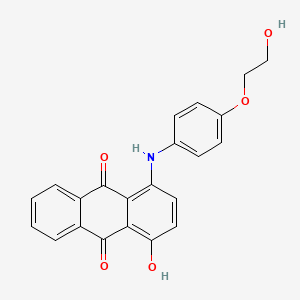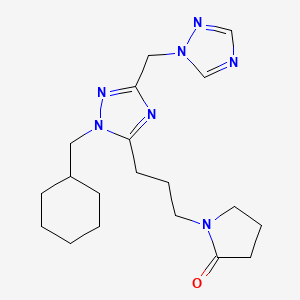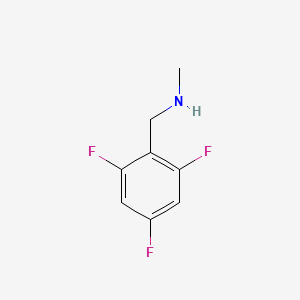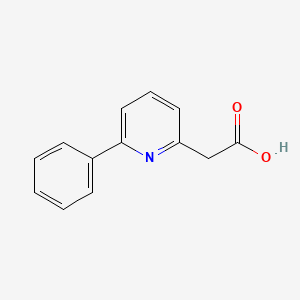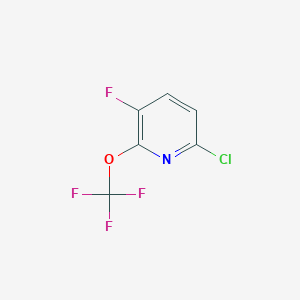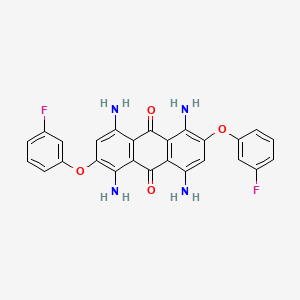
Sodium 4,6-dichloropyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4,6-dichloropyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with chlorine atoms at the 4 and 6 positions and a sulfinic acid group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,6-dichloropyridine-3-sulfinate typically involves the sulfonation of 4,6-dichloropyridine. One common method includes the reaction of 4,6-dichloropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps, such as crystallization or filtration, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sodium 4,6-dichloropyridine-3-sulfonate.
Reduction: 4,6-dichloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4,6-dichloropyridine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 4,6-dichloropyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-chloropyridine-3-sulfinate
- Sodium 6-chloropyridine-3-sulfinate
- Sodium pyridine-3-sulfinate
Uniqueness
Sodium 4,6-dichloropyridine-3-sulfinate is unique due to the presence of two chlorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where such reactivity is desired.
Propiedades
Fórmula molecular |
C5H2Cl2NNaO2S |
|---|---|
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
sodium;4,6-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-5(7)8-2-4(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
Clave InChI |
MUHWGVILNFOPQW-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=CN=C1Cl)S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



